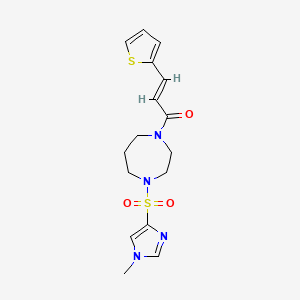

(E)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S2/c1-18-12-15(17-13-18)25(22,23)20-8-3-7-19(9-10-20)16(21)6-5-14-4-2-11-24-14/h2,4-6,11-13H,3,7-10H2,1H3/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGGHLLQWBYHAP-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, also known by its CAS number 1903093-97-9, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on diverse research findings and case studies.

The compound has the following chemical properties:

- Molecular Formula : C₁₆H₂₀N₄O₃S₂

- Molecular Weight : 380.48 g/mol

- Structure : It features a thiophene ring and a diazepane moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The imidazole moiety is known for its capacity to bind to metal ions and active sites of enzymes, while the sulfonyl group can engage in hydrogen bonding and electrostatic interactions, modulating enzyme activity and leading to various biological effects.

Antimicrobial Activity

Recent studies have indicated that compounds similar to (E)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one exhibit significant antimicrobial properties. For instance, derivatives of imidazole have been shown to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and inhibit vital metabolic processes.

Enzyme Inhibition

This compound has been tested for its ability to inhibit various enzymes. In particular:

- Glycosidases : The compound may act as an iminosugar inhibitor, mimicking the transition state of glycosidic cleavage. This mechanism has been explored in the context of treating lysosomal storage disorders such as Gaucher disease.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Gaucher Disease : A study demonstrated that compounds with similar structures increased the translocation of glucocerebrosidase (GC) to lysosomes in fibroblasts from Gaucher patients. This sugg

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for (E)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one?

- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of the diazepane ring and subsequent coupling with a thiophene-containing enone. Key steps include:

- Sulfonylation : Reacting 1-methyl-1H-imidazole-4-sulfonyl chloride with 1,4-diazepane under basic conditions (e.g., triethylamine in dichloromethane) .

- Enone Formation : Using a Claisen-Schmidt condensation between the sulfonylated diazepane and thiophene-2-carbaldehyde, followed by purification via column chromatography .

- Characterization : Confirmation of the (E)-isomer requires NMR spectroscopy (e.g., coupling constants in -NMR for olefinic protons) and mass spectrometry .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Structural validation combines:

- Spectroscopic Techniques : - and -NMR to identify sulfonyl, diazepane, and thiophene moieties .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions, as demonstrated in related imidazole derivatives .

- Elemental Analysis : Matching experimental vs. calculated C/H/N/S values to ensure purity .

Advanced Research Questions

Q. How can experimental design address steric hindrance during sulfonylation of the diazepane ring?

- Methodological Answer : Steric challenges arise from the bulky 1-methylimidazole group. Strategies include:

- Solvent Optimization : Using polar aprotic solvents (e.g., DMF) to enhance reactant mobility .

- Temperature Control : Slow addition of sulfonyl chloride at 0–5°C to minimize side reactions .

- Catalysis : Employing DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .

- Data Contradiction : If yields remain low, alternative protecting groups (e.g., tert-butyloxycarbonyl) for the diazepane nitrogen may be tested .

Q. What analytical approaches resolve discrepancies in spectral data for this compound?

- Methodological Answer : Contradictions in NMR or MS data may stem from:

- Tautomerism : The imidazole ring’s tautomeric forms can shift proton signals. Use -NMR or variable-temperature NMR to stabilize the dominant form .

- Impurity Identification : Compare HPLC retention times with synthetic intermediates to detect unreacted starting materials .

- Computational Validation : DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and cross-validate experimental data .

Q. How can researchers design assays to evaluate the compound’s biological activity?

- Methodological Answer : Prioritize target-specific assays based on structural motifs:

- Kinase Inhibition : The sulfonamide and diazepane groups suggest potential kinase binding. Use enzymatic assays (e.g., ADP-Glo™) with recombinant kinases .

- Cellular Uptake : Fluorescent tagging (e.g., BODIPY) to track intracellular localization in cancer cell lines .

- Toxicity Profiling : Assess acute toxicity (oral/dermal) per OECD guidelines, referencing hazard classifications for structurally similar imidazoles .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to kinase ATP pockets, leveraging crystallographic data from related compounds (e.g., PDB: 3WVR) .

- MD Simulations : GROMACS for 100-ns trajectories to evaluate stability of ligand-protein complexes .

- QSAR Modeling : Correlate substituent effects (e.g., thiophene vs. furan) on activity using datasets from PubChem .

Experimental Design Considerations

Q. How should researchers mitigate toxicity risks during synthesis?

- Methodological Answer :

- Safety Protocols : Use fume hoods and PPE, as imidazole derivatives may exhibit acute toxicity (Category 4 for oral/dermal exposure) .

- Waste Management : Neutralize sulfonyl chloride residues with aqueous bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.